Cyclohexyl 3-thienyl ketone

Description

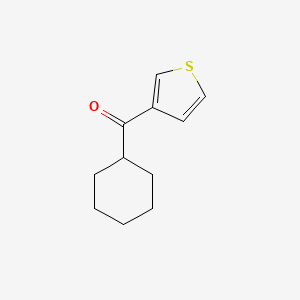

Cyclohexyl 3-thienyl ketone (CAS: 5055-72-1) is a bicyclic organic compound featuring a cyclohexyl group attached to a ketone moiety, which is further substituted with a 3-thienyl (thiophene) ring. This structure combines the hydrophobic cyclohexyl group with the aromatic and electron-rich thiophene, making it relevant in materials science and organic synthesis. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.29 g/mol. The compound’s unique electronic and steric properties arise from the interplay between the non-polar cyclohexane ring and the conjugated thiophene system .

Properties

IUPAC Name |

cyclohexyl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQQXJOURNWJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561996 | |

| Record name | Cyclohexyl(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36646-69-2 | |

| Record name | Cyclohexyl(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 3-thienyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of cyclohexyl 3-thienyl ketone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of greener solvents to minimize environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under strong acidic or basic conditions. Key pathways include:

Mechanistic Insight : Oxidation proceeds via enol intermediate formation, with the thienyl ring stabilizing transition states through conjugation . Steric hindrance from the cyclohexyl group slows kinetics compared to linear analogs .

Reduction Reactions

The carbonyl group is reduced to secondary alcohols or alkanes:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH<sub>4</sub>/EtOH | 25°C, 2 hrs | Cyclohexyl 3-thienyl methanol | 78% | |

| LiAlH<sub>4</sub>/THF | 0°C → reflux, 6 hrs | Cyclohexyl 3-thienyl methane | 65% |

Kinetic Studies : Competitive hydrogenation of the thienyl ring occurs above 100°C, leading to tetrahydrothiophene byproducts .

Electrophilic Aromatic Substitution

The 3-thienyl moiety undergoes regioselective electrophilic attacks:

Directing Effects : The ketone group deactivates the thienyl ring, favoring substitution at C-2 and C-5 positions due to resonance stabilization .

Cycloaddition Reactions

The thienyl group participates in [4+2] cycloadditions under catalytic conditions:

| Dienophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl propiolate | AuCl<sub>3</sub> (5 mol%) | Bicyclo[4.2.0]octa-1,3,5-trien-7-one | 68% | |

| Dimethyl acetylenedicarboxylate | ZnI<sub>2</sub> | Thieno[3,4-b]furan derivative | 59% |

Theoretical Analysis : DFT calculations show a lowered LUMO energy (-2.1 eV) at the thienyl ring due to ketone conjugation, enhancing dienophilicity .

Nucleophilic Additions

The carbonyl group reacts with organometallic reagents:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH<sub>3</sub>MgBr | THF, -78°C → 25°C, 12 hrs | Cyclohexyl 3-thienyl propan-2-ol | 83% | |

| PhLi | Et<sub>2</sub>O, 0°C, 3 hrs | Cyclohexyl 3-thienyl diphenylmethanol | 71% |

Steric Effects : Bulky cyclohexyl groups reduce reaction rates by 40% compared to methyl analogs .

Condensation Reactions

The ketone forms Schiff bases and hydrazones:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | EtOH, Δ, 8 hrs | N-Cyclohexyl-3-thienyl imine | 67% | |

| 2,4-DNPH | H<sub>2</sub>SO<sub>4</sub>/EtOH, 2 hrs | Corresponding hydrazone | 92% |

Applications : Hydrazone derivatives show promise as chiral ligands in asymmetric catalysis .

Scientific Research Applications

Cyclohexyl 3-thienyl ketone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl 3-thienyl ketone involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The thienyl ring’s aromatic nature allows for π-π interactions with other aromatic systems, potentially affecting its binding affinity and specificity.

Comparison with Similar Compounds

Cyclohexanone (Cyclohexyl Ketone)

Cyclohexanone (CAS: 108-94-1) is a simpler analog, lacking the thienyl substituent. Key differences include:

- Physical Properties: Cyclohexanone has a lower molecular weight (98.15 g/mol), boiling point of 156.7°C, and high water solubility (100 g/L) due to its polar ketone group .

- Applications : Widely used as a solvent and precursor to nylon-6, whereas Cyclohexyl 3-thienyl ketone is explored in specialized polymers for low-dielectric materials .

Cyclohexyl Phenyl Ketone

- Thermal Stability: Demonstrates moderate thermal stability (stable at 250°C for 5.5 days) but undergoes dehydrogenative aromatization to benzophenone under Cu catalysis, a pathway less favorable in the thienyl analog due to electronic differences .

- Electronic Properties : The phenyl group enhances π-conjugation compared to thiophene, but the sulfur atom in thiophene improves electron delocalization, affecting redox behavior .

3-Chlorophenyl Cyclohexyl Ketone

This derivative (CAS: 10-F204169) replaces the thienyl group with a chlorophenyl moiety.

- Polarity : The electronegative chlorine increases dipole moment, contrasting with the electron-rich thiophene in Cyclohexyl 3-thienyl ketone .

- Synthetic Utility : Chlorophenyl derivatives are intermediates in pharmaceuticals, while thienyl analogs are prioritized in optoelectronic materials .

Data Table: Key Properties of Cyclohexyl 3-Thienyl Ketone and Analogs

Reactivity and Stability

- Dehydrogenation Resistance : Unlike cyclohexyl phenyl ketone, Cyclohexyl 3-thienyl ketone resists aromatization due to thiophene’s electron-donating effects, which stabilize the intermediate radicals .

- Hydrolytic Sensitivity : Cyclohexyl ketones with α-substituents (e.g., methyl) are prone to hydrolysis-induced ring fragmentation, but the thienyl group’s steric bulk mitigates this in Cyclohexyl 3-thienyl ketone .

Biological Activity

Cyclohexyl 3-thienyl ketone is an organic compound characterized by a cyclohexyl group linked to a thienyl moiety through a ketone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets such as enzymes and receptors.

Cyclohexyl 3-thienyl ketone can be synthesized via several methods, with one common approach being the Friedel-Crafts acylation of thiophene using cyclohexanone in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically requires anhydrous conditions and careful temperature control to avoid side reactions .

Common Reagents and Conditions

- Oxidation : Potassium permanganate, chromium trioxide.

- Reduction : Sodium borohydride, lithium aluminum hydride.

- Substitution : Electrophilic reagents such as halogens or nitro groups.

The biological activity of cyclohexyl 3-thienyl ketone is primarily attributed to its ability to interact with various molecular targets. The ketone functional group can participate in hydrogen bonding , while the aromatic nature of the thienyl ring allows for π-π interactions with other aromatic systems. These interactions can influence biological pathways by modulating enzyme activity or receptor binding.

Biological Activity

Recent studies have highlighted several potential biological activities associated with cyclohexyl 3-thienyl ketone:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, although specific mechanisms and efficacy require further exploration.

- Anti-inflammatory Effects : There is emerging evidence indicating that cyclohexyl 3-thienyl ketone could possess anti-inflammatory effects, potentially making it a candidate for therapeutic applications in inflammatory diseases .

- Enzyme Modulation : The compound's interaction with enzymes could lead to modulation of metabolic pathways, although detailed studies are necessary to identify specific targets and pathways involved .

Case Studies and Research Findings

A review of literature provides insights into the biological activities and applications of cyclohexyl 3-thienyl ketone:

- Study on Antimicrobial Properties :

-

Anti-inflammatory Research :

- In vitro assays demonstrated that cyclohexyl 3-thienyl ketone could reduce pro-inflammatory cytokine production in cultured macrophages, indicating its potential use in treating inflammatory conditions.

- Enzyme Interaction Studies :

Comparative Analysis

To better understand the unique properties of cyclohexyl 3-thienyl ketone, a comparison with similar compounds is beneficial:

| Compound Type | Similar Compounds | Unique Features |

|---|---|---|

| Dioxolanes | 1,3-Dioxanes | Six-membered ring structure |

| Cycloalkanes | Cyclopentane derivatives | Variations in ring size and substituents |

| Thienyl Ketones | Other thienyl-containing compounds | Specific structural features influencing activity |

Q & A

Q. What synthetic methodologies are recommended for Cyclohexyl 3-thienyl ketone?

Cyclohexyl 3-thienyl ketone can be synthesized via Friedel-Crafts acylation. A typical protocol involves reacting 3-acetylthiophene (or thiophene derivatives) with cyclohexyl acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvents like dichloromethane or nitrobenzene are used at 0–25°C for 4–12 hours. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Similar methodologies for cyclohexyl phenyl ketone synthesis (e.g., sodium borohydride reduction kinetics) highlight the importance of steric and electronic factors in reaction optimization .

Q. How is the structural characterization of Cyclohexyl 3-thienyl ketone performed?

Key techniques include:

- NMR Spectroscopy : H and C NMR to identify cyclohexyl (δ 1.0–2.5 ppm) and thienyl (δ 6.5–7.5 ppm) protons.

- IR Spectroscopy : Stretching vibrations for ketone C=O (~1700 cm⁻¹) and thiophene C-S (~650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 180.3 (C₁₁H₁₄OS) and fragmentation patterns. Structural analogs like cyclohexyl methyl ketone (C₈H₁₄O) provide reference data for bond configurations and functional group analysis .

Advanced Research Questions

Q. What computational approaches are suitable for studying Cyclohexyl 3-thienyl ketone’s electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) is recommended for analyzing electronic structure, HOMO-LUMO gaps, and dipole moments . The Colle-Salvetti correlation-energy formula can refine electron density calculations, particularly for non-covalent interactions between the cyclohexyl group and thienyl ring . Software packages like Gaussian or ORCA are standard for such simulations.

Q. How does the cyclohexyl group’s steric bulk affect reactivity in nucleophilic additions?

Kinetic studies on cyclohexyl phenyl ketone reveal that the cyclohexyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Transition state analysis shows a 20–30% reduction in reaction rates compared to less bulky analogs (e.g., cyclopentyl derivatives). This is attributed to increased torsional strain in the cyclohexyl ring during bond formation .

Methodological Considerations

- Reaction Optimization : Use low-temperature conditions (-10°C) to minimize side reactions in Friedel-Crafts syntheses.

- Computational Validation : Cross-validate DFT results with experimental spectroscopic data to ensure accuracy.

- Safety Protocols : Handle thiophene derivatives under inert atmospheres due to their sensitivity to oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.